(5E)-3-ethyl-1-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxoimidazolidin-4-one
Description
This compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic core with two nitrogen atoms. Its structure features a 3-methyl-1,3-benzothiazole moiety conjugated via a (5E)-configured benzylidene group, a thioxo group at position 2, and ethyl/methyl substituents at positions 3 and 1, respectively (Figure 1). Its synthesis typically involves microwave-assisted condensation of thiohydantoin derivatives with aromatic aldehydes, followed by alkylation .
Properties
Molecular Formula |
C14H15N3OS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-1-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H15N3OS2/c1-4-17-12(18)11(16(3)14(17)19)13-15(2)9-7-5-6-8-10(9)20-13/h5-8H,4H2,1-3H3/b13-11+ |
InChI Key |
KQJHFNTYSODDGM-ACCUITESSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)C)/N(C1=S)C |
Canonical SMILES |
CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)N(C1=S)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Imidazolidinone Core: This involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Coupling of the Benzothiazole and Imidazolidinone Units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of Substituents:
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, especially at the positions ortho to the sulfur atom.
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidinone ring, leading to the formation of amines and carboxylic acids.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The unique electronic properties of the benzothiazole moiety make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Benzothiazole vs. Benzothiophene/Benzofuran : The target compound’s benzothiazole ring (vs. benzothiophene in C1 or benzofuran in ) provides stronger aromaticity and electron-withdrawing effects, influencing redox properties and biological target binding.
- Substituent Effects: Ethyl/methyl groups in the target compound improve solubility in non-polar solvents compared to chlorine or dimethylamino groups in analogues like C1 or D4 .
- Thioxo vs.
Key Findings :
- Microwave synthesis (target compound) reduces reaction time (<2 hours) compared to traditional reflux methods (20+ hours for C1 ).
- Sodium ethoxide catalysis (D4 ) achieves higher yields (82%) than hydrazine-mediated routes (C1, 68% ).
Antimicrobial Activity
While direct data for the target compound are unavailable, structurally related analogues exhibit antimicrobial effects:
- D4 () : Moderate activity against S. aureus (MIC: 32 µg/mL) due to lipophilic 4-ethylbenzylidene enhancing membrane penetration .
- C1 () : Broad-spectrum antifungal activity (IC₅₀: 12 µM for C. albicans) attributed to the 3-chlorobenzothiophene moiety .
Solubility and Stability
- Target Compound : Predicted logP ~2.8 (ethyl/methyl groups balance hydrophobicity).
- D4 (): Higher logP (~3.5) due to diethylamino and ethylbenzylidene substituents, reducing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
